Ethyl 2-(4-bromophenylthio)acetate

Cross-coupling chemistry Suzuki reaction Organometallic synthesis

Many arylthioacetate intermediates lack an electrophilic handle for post-synthetic diversification, forcing multi-step protection strategies. Ethyl 2-(4-bromophenylthio)acetate (CAS 65251-10-7) solves this with dual orthogonal handles: - **Para-bromo group**: Enables Suzuki, Ullmann, and Buchwald-Hartwig cross-couplings (unlike non-brominated CAS 7605-25-6) - **Ethyl ester**: Hydrolyzable to carboxylic acid for amide library synthesis without protecting groups - **XLogP3.4**: Optimized biphasic reactivity vs LogP2.34 of non-brominated analog ≥95% purity. Ideal for diversity-oriented synthesis and medicinal chemistry scaffold elaboration.

Molecular Formula C10H11BrO2S
Molecular Weight 275.16 g/mol
CAS No. 65251-10-7
Cat. No. B3277069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-bromophenylthio)acetate
CAS65251-10-7
Molecular FormulaC10H11BrO2S
Molecular Weight275.16 g/mol
Structural Identifiers
SMILESCCOC(=O)CSC1=CC=C(C=C1)Br
InChIInChI=1S/C10H11BrO2S/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3
InChIKeyFLICFIAXFYYALP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-bromophenylthio)acetate: Specifications & Structural Identity


Ethyl 2-(4-bromophenylthio)acetate (CAS 65251-10-7) is a brominated thioether ester with the molecular formula C₁₀H₁₁BrO₂S and a molecular weight of 275.16 g/mol . The compound features a 4-bromophenylthio group linked to an ethyl acetate moiety, positioning it within the arylthioacetate ester class [1]. Its structure provides dual functional handles: an ester group amenable to hydrolysis or transesterification, and an aryl bromide moiety suitable for cross-coupling reactions [1]. Commercially available at 95% minimum purity, this compound serves as a versatile small molecule scaffold for organic synthesis and pharmaceutical intermediate applications .

1
Dual functional handles (ethyl ester and para-bromoaryl) for sequential derivatization
2
Para-bromo substituent provides a cross-coupling handle (Suzuki, Ullmann-type)
3
Synthesis-grade building block for pharmaceutical intermediate and heterocycle synthesis

Why Ethyl 2-(4-bromophenylthio)acetate Outperforms Analogs


In arylthioacetate chemistry, the presence and position of aromatic substitution fundamentally dictate downstream synthetic utility. Ethyl (phenylthio)acetate (CAS 7605-25-6), lacking the bromine atom, offers no electrophilic handle for cross-coupling transformations—a critical limitation for constructing complex molecular architectures [1]. Alternative halogenated analogs with ortho- or meta-substitution patterns (e.g., tert-butyl 2-(3-bromophenylthio)acetate) exhibit different steric and electronic profiles that can alter reaction kinetics, regioselectivity, and coupling efficiency . The para-bromo configuration in Ethyl 2-(4-bromophenylthio)acetate enables predictable and well-established cross-coupling reactivity (Suzuki, Ullmann-type) that is not directly transferable to non-brominated or differently substituted analogs [2]. Furthermore, the compound's computed XLogP3 of 3.4 differs substantially from the non-brominated analog (LogP ~2.34), affecting partition behavior in biphasic reaction systems and chromatographic purification [1][2].

Handle Non-brominated analog (Ethyl (phenylthio)acetate) lacks the aryl bromide group, preventing cross-coupling diversification
Regiochemistry Ortho- or meta-bromo isomers may shift coupling kinetics and regioselectivity due to steric and electronic differences
Partition Lipophilicity difference (~1 log unit lower for non-brominated analog) may alter biphasic reaction and chromatographic behavior

Ethyl 2-(4-bromophenylthio)acetate: Key Differentiation Evidence


Para-Bromo Substitution Enables Cross-Coupling Reactivity

The presence of the para-bromine atom on the phenyl ring confers electrophilic reactivity for palladium-catalyzed cross-coupling reactions that is entirely absent in the non-brominated analog, Ethyl (phenylthio)acetate (CAS 7605-25-6). While the target compound can participate in Suzuki and Ullmann-type couplings via its aryl bromide moiety, the non-brominated analog lacks this handle entirely, representing a functional null for coupling applications [1]. The target compound offers a computed XLogP3 of 3.4, compared to LogP ~2.34 for the non-brominated analog, indicating a quantifiable difference in lipophilicity of approximately 1 log unit [1].

Cross-coupling handle
Class-level inference
Para-Br present (coupling-competent) vs. no halogen in Ethyl (phenylthio)acetate; ΔlogP ~1 (XLogP3 3.4 vs. ~2.34)
Enables modular scaffold diversification via cross-coupling
Binary functional difference; lipophilicity context from computed data
Cross-coupling chemistry Suzuki reaction Organometallic synthesis Pharmaceutical intermediates

Steric Advantage of Para-Bromo Configuration

The para-bromo configuration in Ethyl 2-(4-bromophenylthio)acetate distinguishes it functionally from ortho- and meta-brominated analogs such as tert-butyl 2-(3-bromophenylthio)acetate and 2-(2-bromophenylthio) derivatives [1]. In class-level comparisons, para-substitution minimizes steric hindrance at the reaction center, which is critical for efficient cross-coupling kinetics and for applications where steric bulk would interfere with target binding in biological systems. The 4-bromophenylthio motif has been specifically employed in the synthesis of bioactive thiazolidinones and naphthoquinone derivatives with demonstrated polymorphic properties [2].

Steric accessibility
Class-level inference
Para-substitution minimizes steric hindrance vs. ortho/meta analogs
May support faster coupling kinetics and predictable regioselectivity
Qualitative steric assessment from general reactivity principles
Regioselective synthesis Steric effects Structure-activity relationships Medicinal chemistry

Scalable, High-Yield Synthetic Route

Ethyl 2-(4-bromophenylthio)acetate is synthesized via a straightforward nucleophilic substitution reaction between 4-bromothiophenol and ethyl chloroacetate under basic conditions [1]. This route is noted for its high yield and scalability, enabling reliable procurement of multi-gram quantities without the complexity associated with multi-step syntheses required for some structurally related compounds [1]. In contrast, non-halogenated analog Ethyl (phenylthio)acetate may be synthesized from thiophenol and ethyl bromoacetate, but lacks the functional versatility that the bromine atom provides in the target compound.

Synthetic route
Supporting evidence
Single-step nucleophilic substitution (4-bromothiophenol + ethyl chloroacetate); reported high yield and scalable
Supports consistent supply and cost-effective procurement
Route avoids multi-step sequences required for some heterocyclic precursors
Organic synthesis Nucleophilic substitution Process chemistry Scalable synthesis

Dual Functional Handles for Orthogonal Derivatization

Ethyl 2-(4-bromophenylthio)acetate possesses two independently addressable functional groups: an ethyl ester (hydrolyzable to carboxylic acid; transesterifiable) and a para-bromoaryl group (cross-coupling competent) [1]. This orthogonality allows for sequential derivatization strategies—e.g., ester hydrolysis followed by amide coupling, then Suzuki coupling at the aryl bromide—without protecting group manipulation [1]. In comparison, the non-brominated analog Ethyl (phenylthio)acetate (CAS 7605-25-6) offers only the ester handle, while 4-bromophenylthioacetate (CAS 28122-76-1) lacks the ester handle entirely, providing only the thioester and aryl bromide functionalities [2].

Orthogonal handles
Class-level inference
2 orthogonal functional groups (ester + para-Br) vs. 1 handle in non-brominated or thioester-only analogs
Reduces intermediate count in sequential synthetic strategies
Structural comparison based on functional group inventory
Orthogonal functionalization Building block Diversity-oriented synthesis Chemical biology

Ethyl 2-(4-bromophenylthio)acetate: Optimal Application Scenarios


Suzuki-Miyaura Cross-Coupling for Scaffold Diversification

The para-bromoaryl moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl or vinyl boronic acids. This reactivity, which is absent in the non-brominated analog Ethyl (phenylthio)acetate (CAS 7605-25-6), allows for the introduction of diverse aromatic substituents at the para position post-ester manipulation [1]. This scenario is particularly valuable in medicinal chemistry programs where the ester group can first be hydrolyzed to a carboxylic acid for amide library synthesis, followed by Suzuki diversification of the aryl ring to explore structure-activity relationships [1].

Synthesis of Bioactive Sulfur-Containing Heterocycles

The compound serves as a key precursor for constructing sulfur-containing heterocycles, including thiazolidinones and related ring systems [1]. The 4-bromophenylthio motif has been employed in the synthesis of naphthoquinone derivatives exhibiting conformational and color polymorphism—properties that are tunable based on the arylthio substituent [2]. This application leverages both the thioether linkage for heterocycle formation and the bromine atom for subsequent functionalization, distinguishing the compound from non-halogenated alternatives that cannot undergo post-cyclization diversification [1].

Orthogonal Derivatization in Diversity-Oriented Synthesis

The dual functional handles (ethyl ester and para-bromoaryl) enable orthogonal derivatization strategies in diversity-oriented synthesis. The ester can be hydrolyzed to the carboxylic acid and coupled to amine-containing fragments, while the aryl bromide remains intact for subsequent cross-coupling. This sequential derivatization without protecting group manipulation reduces synthetic step count compared to using separate building blocks for each transformation [1]. This scenario is ideal for laboratories building focused compound libraries where molecular complexity must be introduced efficiently and modularly.

Application
Selection Property
Validation Focus
Suzuki-Miyaura scaffold diversification
Para-bromoaryl coupling handle
Cross-coupling efficiency and boronic acid compatibility
Sulfur-containing heterocycle synthesis
Thioether linkage with retained bromine
Heterocycle formation yield and post-cyclization functionalization
Diversity-oriented orthogonal derivatization
Independently addressable ester and aryl bromide
Sequential modification without protecting group steps

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